molecular formula C9H17ClN2O3 B6144931 2-(morpholine-4-carbonyl)morpholine hydrochloride CAS No. 1541254-60-7

2-(morpholine-4-carbonyl)morpholine hydrochloride

Cat. No. B6144931
CAS RN: 1541254-60-7
M. Wt: 236.7
InChI Key:
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Description

2-(Morpholine-4-carbonyl)morpholine hydrochloride (2M4CH) is an organic compound that belongs to the class of morpholines. It is an important intermediate for the synthesis of many organic compounds and pharmaceuticals. The compound has a wide range of applications in the chemical industry, such as in the synthesis of dyes, catalysts, and surfactants. It is also used in the production of biocides, pesticides, and pharmaceuticals.

Mechanism of Action

2-(morpholine-4-carbonyl)morpholine hydrochloride is known to act as a Lewis base in the presence of Lewis acids, such as metal ions. This allows it to act as a ligand, forming complexes with metal ions. In addition, 2-(morpholine-4-carbonyl)morpholine hydrochloride has been shown to act as a proton acceptor, allowing it to act as an acid-base catalyst. This allows it to catalyze reactions such as nucleophilic substitution, elimination, and addition reactions.
Biochemical and Physiological Effects
2-(morpholine-4-carbonyl)morpholine hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In addition, 2-(morpholine-4-carbonyl)morpholine hydrochloride has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins. Finally, 2-(morpholine-4-carbonyl)morpholine hydrochloride has been found to act as an agonist of the opioid receptor, suggesting that it may have potential analgesic effects.

Advantages and Limitations for Lab Experiments

2-(morpholine-4-carbonyl)morpholine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in the laboratory. In addition, it is a relatively stable compound, with a low melting point and a low vapor pressure. However, 2-(morpholine-4-carbonyl)morpholine hydrochloride is also known to be toxic and can cause irritation to the skin, eyes, and respiratory system.

Future Directions

In the future, 2-(morpholine-4-carbonyl)morpholine hydrochloride could be further studied for its potential applications in drug delivery systems and in the synthesis of polymers. In addition, its potential biochemical and physiological effects could be further explored, as well as its potential use as an analgesic. Finally, its potential use as a catalyst in the synthesis of organic compounds could be further investigated.

Synthesis Methods

2-(morpholine-4-carbonyl)morpholine hydrochloride is synthesized through the reaction of morpholine and 4-chloro-2-morpholine-carbonyl chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures ranging from 0 to 100°C. The reaction proceeds via a nucleophilic addition reaction, in which the chlorine atom of the 4-chloro-2-morpholine-carbonyl chloride acts as the nucleophile and attacks the oxygen atom of the morpholine molecule. The reaction results in the formation of a new C-O bond and the release of hydrochloric acid.

Scientific Research Applications

2-(morpholine-4-carbonyl)morpholine hydrochloride has been studied extensively for its potential applications in scientific research. Its properties have been studied for use in drug delivery systems, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of polymers. In addition, 2-(morpholine-4-carbonyl)morpholine hydrochloride has been studied for its potential use in the detection of proteins and other biomolecules, as well as its ability to act as a stabilizing agent in the synthesis of metal complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholine-4-carbonyl)morpholine hydrochloride involves the reaction of morpholine-4-carbonyl chloride with morpholine in the presence of a base to form the intermediate 2-(morpholine-4-carbonyl)morpholine. This intermediate is then reacted with hydrochloric acid to yield the final product, 2-(morpholine-4-carbonyl)morpholine hydrochloride.", "Starting Materials": [ "Morpholine-4-carbonyl chloride", "Morpholine", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add morpholine-4-carbonyl chloride to a reaction flask", "Step 2: Add a base (e.g. triethylamine) to the reaction flask to deprotonate the morpholine-4-carbonyl chloride", "Step 3: Add morpholine to the reaction flask and stir the mixture at room temperature for several hours", "Step 4: Quench the reaction by adding water to the reaction flask", "Step 5: Extract the product, 2-(morpholine-4-carbonyl)morpholine, from the aqueous layer", "Step 6: Add hydrochloric acid to the product to form 2-(morpholine-4-carbonyl)morpholine hydrochloride", "Step 7: Isolate the final product by filtration or crystallization" ] }

CAS RN

1541254-60-7

Product Name

2-(morpholine-4-carbonyl)morpholine hydrochloride

Molecular Formula

C9H17ClN2O3

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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